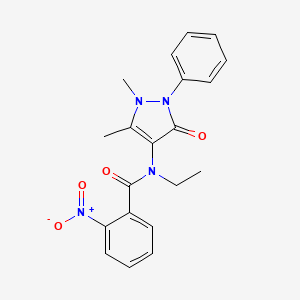
5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique structure has led to the development of several synthesis methods.
Mechanism of Action
The mechanism of action of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its unique structure, which allows for the development of novel synthesis methods and potential applications in the field of medicinal chemistry. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One area of research is the development of new synthesis methods and modifications of existing methods to improve the yield and purity of the final product. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, bacterial infections, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of 5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the condensation of 3-hydroxybenzaldehyde and 4-methyl-1-piperazinecarboxaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent cyclization to form the final product. Several modifications of this synthesis method have been reported in the literature, including the use of different catalysts and reaction conditions.
Scientific Research Applications
5-(3-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. The unique structure of this compound has also led to its use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-17-5-7-18(8-6-17)15-16-14(20)13(21-15)10-11-3-2-4-12(19)9-11/h2-4,9-10,19H,5-8H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLUYXMHRBFKIO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)


![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)